1-(2-Chloroquinolin-6-yl)ethanone
Overview
Description
“1-(2-Chloroquinolin-6-yl)ethanone” is a chemical compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of “1-(2-Chloroquinolin-6-yl)ethanone” involves an efficient and regioselective O-alkylation of amides with a variety of electrophiles in the presence of silver nanoparticles . The reaction of equimolar 3-acetyl-6-chloro-4-phenylquinolin-2 (1 H )-one and 2-chloro-3- (chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux condition leads to the formation of "1-(2-Chloroquinolin-6-yl)ethanone" .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloroquinolin-6-yl)ethanone” is characterized by a quinoline nucleus, which is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The quinoline nucleus is present in numerous biological compounds .
Chemical Reactions Analysis
The chemical reactions involving “1-(2-Chloroquinolin-6-yl)ethanone” primarily include O-alkylation reactions . In these reactions, alkali metal salts (K, Na, Li) promote N-alkylation whereas silver salts promote O-alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Chloroquinolin-6-yl)ethanone” include a molecular weight of 205.64, and a density of 1.283±0.06 g/cm3 .
Scientific Research Applications
Application
“1-(2-Chloroquinolin-6-yl)ethanone” is used in the synthesis of quinoline derivatives . Quinoline derivatives are known to have interesting biological properties ranging from microbial activity to cytotoxicity . They have also been identified as potential lead compounds in the development of anticancer drugs .
Method of Application
An efficient and regioselective O-alkylation of amides with a variety of electrophiles in the presence of silver nanoparticles is reported . The nano-silver catalyst initiates O-alkylation of the amides by heteroalkyl halides . Reaction of equimolar 3-acetyl-6-chloro-4-phenylquinolin-2 (1 H )-one and 2-chloro-3- (chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux condition leads to the formation of 1- {1- [2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanones .
Results or Outcomes
The O-alkylation reaction took less time (20–45 min) for completion . The effect of solvent and the scope of the reaction have also been investigated .
Antimicrobial Activity
Application
Quinoline derivatives, including “1-(2-Chloroquinolin-6-yl)ethanone”, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Method of Application
The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Results or Outcomes
Among the tested compounds, 9- (4- (2-oxopyrrolidin-1-yl)-2- (phenanthren-10-yl)quinoline-6-carbonitrile) (11) exhibited potent antimicrobial activity comparable to standard ciprofloxacin .
Anticancer Activity
Application
Quinoline derivatives have been identified as potential lead compounds in the development of anticancer drugs . They display potent anticancer activity .
Method of Application
The anticancer activity of quinoline derivatives is often evaluated using in vitro cell culture models . The compounds are tested for their ability to inhibit the proliferation of cancer cells and induce apoptosis .
Results or Outcomes
Among this series, 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione (54) and 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione (55) displayed the most potent anticancer activity compared with 5-fluorouracil as positive control due to the presence of fluoro and chloro substitution .
Antidepressant and Anticonvulsant Activity
Application
Quinoline derivatives have been found to exhibit antidepressant and anticonvulsant effects . They are being studied for their potential use in the treatment of neurological disorders .
Method of Application
The antidepressant and anticonvulsant activities of quinoline derivatives are often evaluated using in vivo animal models . The compounds are tested for their ability to alleviate symptoms of depression and prevent seizures .
Results or Outcomes
While specific results vary depending on the exact compound and experimental conditions, many quinoline derivatives have shown promising results in preliminary studies .
Antiviral Activity
Application
Quinoline derivatives, including “1-(2-Chloroquinolin-6-yl)ethanone”, have been found to exhibit antiviral activity . They are being studied for their potential use in the treatment of viral infections .
Method of Application
The antiviral activity of quinoline derivatives is often evaluated using in vitro cell culture models . The compounds are tested for their ability to inhibit viral replication .
Results or Outcomes
While specific results vary depending on the exact compound and experimental conditions, many quinoline derivatives have shown promising results in preliminary studies .
Anti-inflammatory and Antioxidant Activity
Application
Quinoline derivatives have been found to exhibit anti-inflammatory and antioxidant effects . They are being studied for their potential use in the treatment of inflammatory diseases and conditions associated with oxidative stress .
Method of Application
The anti-inflammatory and antioxidant activities of quinoline derivatives are often evaluated using in vitro and in vivo models . The compounds are tested for their ability to inhibit inflammatory responses and neutralize free radicals .
Results or Outcomes
While specific results vary depending on the exact compound and experimental conditions, many quinoline derivatives have shown promising results in preliminary studies .
Safety And Hazards
The safety data sheet for “1-(2-Chloroquinolin-6-yl)ethanone” indicates that it is harmful if swallowed and causes skin irritation . It may also cause serious eye irritation and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Quinoline derivatives, including “1-(2-Chloroquinolin-6-yl)ethanone”, have been identified as potential lead compounds in the development of anticancer drugs . They have also been used as substituents to impart the desired pharmacological and pharmacokinetic properties to quinolone antibiotics . Therefore, the future directions in the research of “1-(2-Chloroquinolin-6-yl)ethanone” could involve further exploration of its potential applications in medicine, particularly in the development of new antimicrobial and anticancer drugs .
properties
IUPAC Name |
1-(2-chloroquinolin-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)8-2-4-10-9(6-8)3-5-11(12)13-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCMVVIPEADIAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroquinolin-6-yl)ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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